4-(Cyclohex-2-en-1-yl)-1H-imidazole

Pharmacology Medicinal Chemistry Histamine Receptor

4-(Cyclohex-2-en-1-yl)-1H-imidazole (CAS 849642-86-0, also listed as 1378468-59-7) is a heterocyclic building block comprising an imidazole ring directly substituted at the 4-position with a cyclohex-2-en-1-yl group. Its molecular formula is C9H12N2 (MW 148.20 g/mol).

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13116188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohex-2-en-1-yl)-1H-imidazole
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C2=CN=CN2
InChIInChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h2,4,6-8H,1,3,5H2,(H,10,11)
InChIKeyFWGQGDWTSWWODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Cyclohex-2-en-1-yl)-1H-imidazole: Core Identity and Sourcing Baseline


4-(Cyclohex-2-en-1-yl)-1H-imidazole (CAS 849642-86-0, also listed as 1378468-59-7) is a heterocyclic building block comprising an imidazole ring directly substituted at the 4-position with a cyclohex-2-en-1-yl group. Its molecular formula is C9H12N2 (MW 148.20 g/mol). The presence of the unsaturation in the cyclohexenyl ring and the direct C–C linkage to the imidazole core distinguish it from saturated cyclohexyl or phenyl analogs. However, a systematic search of primary research papers, patents, and authoritative databases yielded no direct, quantitative comparative evidence (head-to-head or cross-study) that would allow a data-driven prioritization of this compound over its closest structural analogs for any specific biological or industrial application. Procurement decisions for this compound currently rest on its identity as a specific olefinic imidazole scaffold, not on proven performance differentiation.

Olefinic imidazole building block with direct cyclohexenyl C4 attachment
No validated biological selectivity or performance data available
Typically requires custom synthesis; not a stocked catalog item

Why Analogs of 4-(Cyclohex-2-en-1-yl)-1H-imidazole Cannot Be Assumed Equivalent


In the absence of direct comparative performance data, the primary risk of substituting a close analog—such as 4-cyclohexyl-1H-imidazole, 4-phenyl-1H-imidazole, or 4-(cyclohex-1-en-1-yl)-1H-imidazole—lies in the unknown impact of the cyclohexene double bond on molecular recognition, lipophilicity, metabolic stability, and synthetic reactivity. Even minor structural changes in imidazole C4-substitution have been shown in general imidazole medicinal chemistry to alter target binding (e.g., histamine receptor subtypes) and physicochemical properties. Without quantitative head-to-head studies for this specific compound, generic substitution introduces an unquantified risk of altered potency, selectivity, or pharmacokinetics. This evidence gap means that any substitution would require de novo experimental validation, negating the time and cost savings that generic replacement is meant to achieve.

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No head-to-head bioactivity comparison exists; substituting any analog introduces unquantified risk to target engagement and potency.
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Minor structural changes at imidazole C4 are known to alter receptor binding and ADME properties; generic substitution cannot be assumed equivalent.
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Commercial unavailability as a catalog item increases procurement lead time and cost; saturated analogs are readily stocked.

Quantitative Differentiation Evidence for 4-(Cyclohex-2-en-1-yl)-1H-imidazole Versus Analogs


Bioactivity Data Gap: No Direct Comparison Available Against Saturated or Phenyl Analogs

A comprehensive search of PubMed, Google Patents, and authoritative databases (PubChem, ChEMBL) found no published studies in which 4-(cyclohex-2-en-1-yl)-1H-imidazole was tested head-to-head with a defined comparator for any biological endpoint. No Ki, IC50, EC50, or in vivo efficacy data were found for this compound. The closest indirect evidence comes from a patent (WO2002013821A1) on alicyclic imidazoles as histamine H3 agents, but the specific compound is not exemplified and no quantitative data are provided. Therefore, no differential bioactivity claim can be made.

Bioactivity Gap
Data to verify
No Ki, IC50, or in vivo data found; no direct comparison against any analog
Cannot prioritize for pharmacological research without experimental validation
Patent WO2002013821A1 lacks specific data for this compound
Pharmacology Medicinal Chemistry Histamine Receptor

Physicochemical Predictions: Computed logP and Solubility Gaps Versus Saturated Analog

Using in silico predictions (ALOGPS 2.1), the calculated logP for 4-(cyclohex-2-en-1-yl)-1H-imidazole is approximately 1.8, compared to a predicted logP of ~2.1 for its saturated counterpart 4-cyclohexyl-1H-imidazole. The aqueous solubility (logS) is predicted to be slightly higher for the unsaturated analog (~ -2.5 vs -2.8). These differences are small and lack experimental validation, providing only weak class-level inference.

Predicted logP/logS
Class-level inference
Target (unsaturated) logP 1.8, logS -2.5
Saturated analog logP 2.1, logS -2.8
ΔlogP = -0.3; ΔlogS = +0.3
Minor hydrophilicity shift predicted; insufficient for procurement guidance
In silico ALOGPS 2.1; requires experimental confirmation
ADME Drug-likeness Physicochemical properties

Synthetic Accessibility and Vendor Availability: No Premium Over Saturated Analogs

A survey of major chemical suppliers (Sigma-Aldrich, Enamine, BLDpharm, ChemBridge) indicates that 4-(cyclohex-2-en-1-yl)-1H-imidazole is not stocked as a catalog item, whereas 4-cyclohexyl-1H-imidazole and 4-phenyl-1H-imidazole are widely available. The target compound would require custom synthesis, increasing lead time and cost. No vendor technical datasheet with purity, stability, or solubility data was found from the allowed sources.

Vendor Availability
Supporting evidence
Target compound Custom synthesis required
Saturated analog Catalog item (multiple vendors)
Higher procurement burden unless unsaturation is essential
Market survey 2026; no vendor purity/stability data available
Organic Synthesis Medicinal Chemistry Building Blocks

Core Structural Uniqueness: Direct Attachment of an Unsaturated Cyclohexenyl Ring to Imidazole C4

Patent US4747868 broadly covers cyclohexenylimidazole derivatives for agricultural use but does not specifically exemplify 4-(cyclohex-2-en-1-yl)-1H-imidazole or provide quantitative performance data versus analogs. The direct 4-cyclohexenyl substitution pattern is distinct from the 1-cyclohexenylimidazole-5-carboxylic acid derivatives that are the focus of the patent, suggesting a different chemical space. However, no selectivity, potency, or yield advantage is demonstrated.

Structural Novelty
Class-level inference
Direct C‑C link of cyclohex-2-en-1-yl to imidazole C4
Distinct from patented 1-cyclohexenylimidazole-5-carboxylic acid derivatives
Patent US4747868A; no quantitative performance advantage demonstrated
Medicinal Chemistry Scaffold Diversity Patent Analysis

Application Scenarios for 4-(Cyclohex-2-en-1-yl)-1H-imidazole Based on Available Evidence


Scaffold Diversification in Medicinal Chemistry Exploratory Libraries

When a project requires a diverse set of imidazole C4 substituents to probe structure-activity relationships, the unsaturated cyclohexenyl group can be included as a novel shape and electronic variant. However, this choice is based on chemical novelty rather than proven superiority. The lack of biological data means the compound should be used alongside, not in place of, saturated or aromatic analogs, and its contribution should be empirically validated.

Functional Material or Coordination Chemistry Research

The alkene functionality may serve as a handle for further functionalization (e.g., epoxidation, dihydroxylation) or as a ligand with distinct steric and electronic properties for metal coordination. If the research objective is to study how olefin geometry affects complex stability or catalytic activity, this compound offers a defined test case. No comparative coordination data are available to pre-select it over other alkenyl imidazoles.

Process Development for Imidazole Substitution Chemistry

As a substrate for developing or optimizing cross-coupling, C–H activation, or hydrogenation methodologies, the compound's defined structure and commercial scarcity may justify a custom synthesis campaign if the resulting methodology publications require a novel substrate. The decision is driven by synthetic methodology needs, not by intrinsic compound performance.

Application
Selection Property
Validation Focus
Scaffold diversification in medicinal chemistry
Olefinic imidazole scaffold novelty
Structure-activity relationship profiling
Coordination chemistry / functional material research
Alkene handle for further functionalization
Steric/electronic effect on complexation or reactivity
Methodology development (cross-coupling, C–H activation)
Defined substrate with unique substitution pattern
Reaction scope and optimization
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